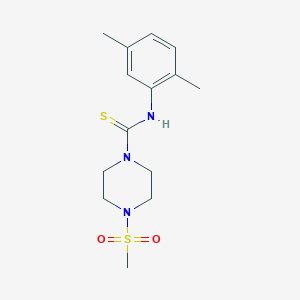![molecular formula C19H23FN4O3S B4629458 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activities.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions. For example, compounds with similar structural features have been synthesized using nucleophilic substitution and cyclization reactions (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods like LCMS, NMR, and IR. These techniques help in understanding the arrangement of atoms and the nature of chemical bonds within the molecule. For instance, similar piperidine-based compounds have been characterized using LCMS, 1H NMR, and 13C NMR (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
科学的研究の応用
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Although this study does not directly mention the specific compound, it highlights the importance of the 1,3,4-thiadiazole nucleus in developing antimicrobial agents, which could relate to the structural characteristics and biological activities of the compound (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study exemplifies the application of the compound's core structure in addressing infectious diseases, emphasizing the compound's relevance in synthesizing therapeutic agents targeting tuberculosis (Jeankumar et al., 2013).
Synthesis and Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, focusing on their anti-inflammatory and analgesic activities. While this research does not directly discuss the specific compound, it provides insight into how derivatives of the thiadiazole nucleus, similar to the compound of interest, can be synthesized and utilized for their potential therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Fluorescent Dyes
Witalewska et al. (2019) worked on synthesizing fluorescent dyes using ethoxycarbonylpyrene and perylene thioamides, demonstrating the utility of thiazole derivatives in creating color-tunable fluorophores. This study indicates the versatility of thiadiazole-related compounds in applications beyond pharmaceuticals, showcasing their use in material science and chemistry (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activity of Pyridine Derivatives
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those with a thiadiazole nucleus, and evaluated their antimicrobial activity. This research underscores the relevance of compounds with a thiadiazole nucleus, such as the one , in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
特性
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-2-27-11-8-16-22-23-19(28-16)21-17(25)13-6-9-24(10-7-13)18(26)14-4-3-5-15(20)12-14/h3-5,12-13H,2,6-11H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZHPSDASYIBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4629409.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4629433.png)
![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)
![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4629468.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)
![4-isopropoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4629476.png)